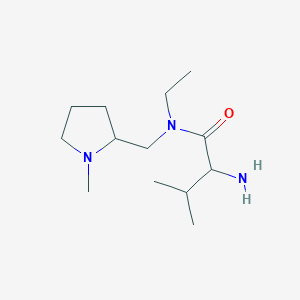

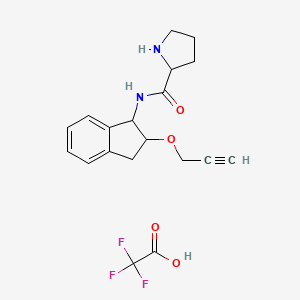

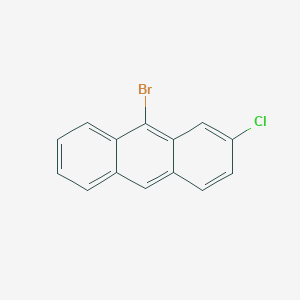

![molecular formula C13H18N2O2 B14782378 3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)

3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lenacil is an uracil herbicide primarily used for selective weed control in various crops such as sugar beet, spinach, and ornamental plants . It is known for its low solubility in water and moderate persistence in soil, making it effective in agricultural applications . Lenacil inhibits photosynthesis, specifically targeting photosystem II, which disrupts the growth of weeds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lenacil involves advanced organic chemistry techniques. The process starts with basic raw materials and includes key steps to form specific molecular structures, ensuring chemical stability and purity . The chemical formula for Lenacil is C₁₃H₁₈N₂O₂ .

Industrial Production Methods

Industrial production of Lenacil has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also optimized the production process, ensuring consistency and quality in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lenacil undergoes various chemical reactions, including reduction and substitution. For instance, cyclic voltammograms of Lenacil show a single well-defined four-electron irreversible peak, indicating the reduction of carbonyl groups in the pyrimidine ring to the corresponding hydroxy derivative .

Common Reagents and Conditions

Common reagents used in the reactions involving Lenacil include universal buffers and mercury electrodes. The optimal operational conditions for these reactions are an accumulation potential of -0.4 V, an accumulation time of 80 seconds, and a scan rate of 40 mV/s .

Major Products

The major products formed from the reduction reactions of Lenacil are hydroxy derivatives of the original compound .

Applications De Recherche Scientifique

Lenacil is utilized in various scientific research applications, including:

Chemistry: Used as a benchmark in exploratory chemistry to study reaction mechanisms and molecular interactions.

Biology: Employed in studies related to plant physiology and herbicide resistance.

Medicine: Acts as a building block for the synthesis of more complex compounds in pharmaceutical research.

Mécanisme D'action

Lenacil exerts its effects by inhibiting photosynthesis, specifically targeting photosystem II. This inhibition disrupts the electron transport chain, leading to the cessation of ATP and NADPH production, which are essential for plant growth . The molecular targets involved in this process are the D1 protein in the photosystem II complex .

Comparaison Avec Des Composés Similaires

Lenacil is often compared with other uracil herbicides such as Terbacil and Bromacil. While all three compounds inhibit photosynthesis, Lenacil is unique due to its specific application in crops like sugar beet and spinach . Additionally, Lenacil has a lower solubility in water compared to its counterparts, making it less likely to leach into groundwater .

Similar Compounds

Terbacil: Another uracil herbicide used for weed control in crops like alfalfa and apples.

Bromacil: Used for non-selective weed control in industrial areas and citrus groves.

Lenacil’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.

Propriétés

Formule moléculaire |

C13H18N2O2 |

|---|---|

Poids moléculaire |

234.29 g/mol |

Nom IUPAC |

3-cyclohexyl-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9-10H,1-8H2 |

Clé InChI |

PKPGTPZQCCCCGG-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)N2C(=O)C3CCCC3=NC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

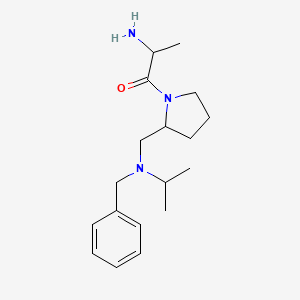

![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)

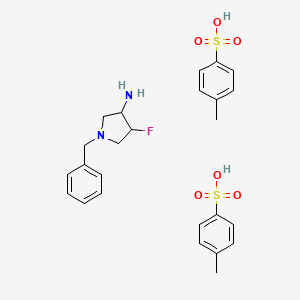

![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)

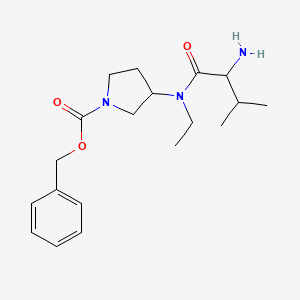

![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)

![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)